molecular formula C13H11Cl2NO2 B038148 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- CAS No. 117659-55-9

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-

Cat. No. B038148
M. Wt: 284.13 g/mol
InChI Key: NHRFTZYCKHERKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is a chemical compound that has shown promise in scientific research applications. This compound is also known as rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that was once used for pain relief and reducing inflammation. However, due to its potential risks and side effects, rofecoxib was withdrawn from the market in 2004. Despite this, research on the compound has continued, and it has shown potential in various areas.

Mechanism Of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is through selective inhibition of COX-2. This inhibition reduces the production of prostaglandins, which are molecules that play a role in inflammation and pain. By reducing the production of prostaglandins, the compound can provide pain relief and reduce inflammation.

Biochemical And Physiological Effects

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- has shown various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- in lab experiments is its selective inhibition of COX-2. This makes it a potential target for drug development for conditions that involve inflammation and pain. However, one limitation is its potential side effects, which include cardiovascular risks and gastrointestinal toxicity.

Future Directions

There are several future directions for research on 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-. One area of research is its potential as a neuroprotective agent for conditions such as Alzheimer's disease. Another area of research is its potential as a chemopreventive agent for cancer. Additionally, further research is needed to understand the cardiovascular risks and gastrointestinal toxicity associated with the compound.
Conclusion
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is a chemical compound that has shown potential in scientific research applications. Its selective inhibition of COX-2 makes it a potential target for drug development for conditions that involve inflammation and pain. However, its potential risks and side effects need to be further studied. Future research directions include its potential as a neuroprotective and chemopreventive agent, as well as further understanding of its associated risks and toxicity.

Synthesis Methods

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- is complex and involves several steps. The synthesis process begins with the reaction between 2,6-dimethylaniline and ethyl chloroformate, which produces an intermediate compound. The intermediate compound is then reacted with sodium hydride and 3,4-dichlorophenacyl bromide to produce the final product.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)- has been studied for its potential in various scientific research applications. One area of research has been its use as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a role in inflammation and pain. Inhibition of COX-2 can reduce inflammation and pain, which makes it a potential target for drug development.

properties

CAS RN

117659-55-9

Product Name

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

3,4-dichloro-1-(2-ethyl-6-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C13H11Cl2NO2/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(16)18/h4-6H,3H2,1-2H3

InChI Key

NHRFTZYCKHERKF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C

Origin of Product

United States

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